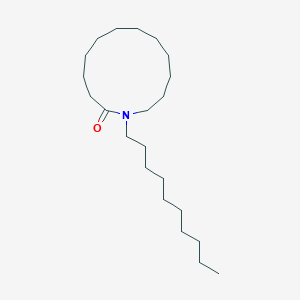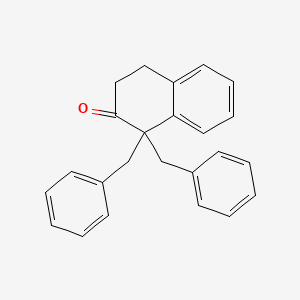
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-: is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of phenylmethyl groups adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)- typically involves the following steps:
Formation of the Naphthalenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenylmethyl Groups: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods might involve:
Batch Processing: Using large reactors to carry out the synthesis in stages.
Continuous Flow Chemistry: For more efficient and scalable production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted naphthalenones.
科学研究应用
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Used in the manufacture of dyes, fragrances, and other chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
1-Naphthalenone: Lacks the phenylmethyl groups.
2-Naphthalenone: Similar core structure but different substituents.
Benzophenone: Contains phenyl groups but lacks the naphthalene ring.
Uniqueness
The presence of both the naphthalenone core and the phenylmethyl groups makes 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-
属性
CAS 编号 |
57335-54-3 |
|---|---|
分子式 |
C24H22O |
分子量 |
326.4 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C24H22O/c25-23-16-15-21-13-7-8-14-22(21)24(23,17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI 键 |
VKGPUXOGWGGULY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)

![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
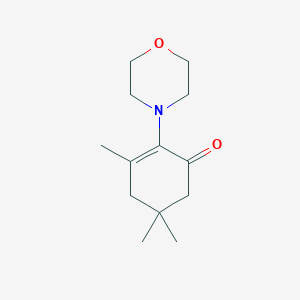
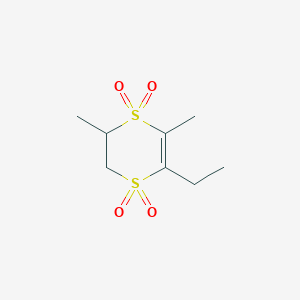
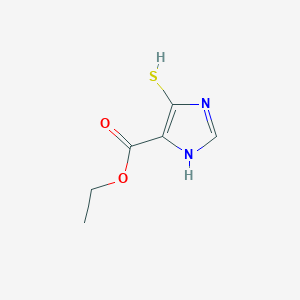
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
